Lobeline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

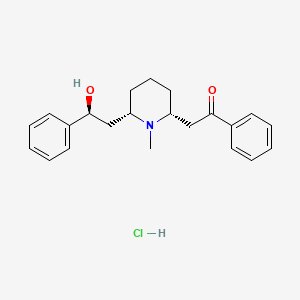

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYPTLXLWOUSO-NFQNBQCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928382 | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | SID56422454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ROSETTES OF SLENDER NEEDLES FROM ALC | |

CAS No. |

134-63-4, 63990-84-1 | |

| Record name | (-)-Lobeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobeline hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lobeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J834CB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-180 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Therapeutic History and Pharmacology of Lobeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, has a multifaceted history in medicine.[1] Initially employed in traditional medicine and later as a respiratory stimulant, its therapeutic journey saw it become a widely available, albeit controversial, smoking cessation aid.[2][3] Despite its eventual withdrawal from over-the-counter status for this indication due to a lack of proven efficacy, research into lobeline hydrochloride continues.[4][5] Modern investigations focus on its complex neuropharmacology, particularly its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), exploring its potential as a treatment for psychostimulant and other substance abuse disorders.[2][6] This document provides an in-depth technical overview of the historical therapeutic applications of this compound, its detailed mechanism of action, key experimental findings, and its safety profile.

Historical Therapeutic Trajectory

The use of lobeline, the primary active alkaloid in Lobelia inflata (Indian Tobacco), has evolved significantly over centuries.

-

Traditional and Emetic Use : Historically, Lobelia inflata was used by Native Americans and in traditional medicine for a range of ailments. It gained a reputation as an emetic, inducing vomiting.[2]

-

Respiratory Stimulant : In the 20th century, lobeline was utilized as a respiratory stimulant.[3][7] Its action, similar to nicotine (B1678760), involves the stimulation of autonomic ganglia, which can affect respiration.[8] However, with the development of safer and more effective agents, its use for respiratory conditions is now considered obsolete.[5]

-

Smoking Cessation Agent : Lobeline's most widespread commercial application was as a smoking cessation aid.[9] Marketed as a nicotine partial agonist, it was believed to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms.[10][11] However, numerous reviews and clinical trials ultimately failed to provide sufficient evidence for its long-term effectiveness.[3][10][12] A 2010 multicenter, double-blind, placebo-controlled Phase 3 trial with 750 smokers found no statistically significant difference between sublingual lobeline sulfate (B86663) and placebo.[4] Consequently, in 1993, the U.S. Food and Drug Administration (FDA) prohibited the sale of over-the-counter (OTC) products containing lobeline for smoking cessation.[5]

-

Modern Investigational Uses : Contemporary research has shifted towards evaluating lobeline as a potential pharmacotherapy for other drug addictions, including abuse of amphetamines, methamphetamine, cocaine, and alcohol.[1][2][12] Studies have shown that lobeline can functionally antagonize the neurochemical and behavioral effects of psychostimulants, suggesting it may reduce their abuse liability.[2][6]

Mechanism of Action

Lobeline's pharmacological profile is complex, involving multiple neurotransmitter systems. Its primary mechanisms are not mediated by a structural resemblance to nicotine but through distinct interactions with key neural targets.[2]

-

Vesicular Monoamine Transporter 2 (VMAT2) : A primary mechanism of lobeline is its interaction with VMAT2, a transporter responsible for loading monoamines (like dopamine) into synaptic vesicles.[2][13] Lobeline inhibits the uptake of dopamine (B1211576) into these vesicles and promotes the release of stored dopamine from the vesicles into the presynaptic cytoplasm.[2][6][14] This action, mediated via the tetrabenazine-binding site on VMAT2, perturbs the fundamental processes of dopamine storage and release, which is thought to underlie its ability to attenuate the effects of psychostimulants.[2][13]

-

Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a potent antagonist at α3β2() and α4β2() neuronal nAChR subtypes.[2][6][13] It inhibits nicotine-evoked dopamine release.[2][14] While it is often classified as a partial agonist, its functional effects at the receptor subtypes involved in nicotine addiction are primarily antagonistic.[10]

-

Dopamine and Serotonin (B10506) Transporters : Lobeline also acts as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft, although this action is less potent than its effect on VMAT2.[1]

-

μ-Opioid Receptors : Studies have shown that lobeline also functions as an antagonist at μ-opioid receptors, which may contribute to its potential for treating drug addiction.[1][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various pharmacological studies of lobeline.

Table 1: Pharmacological Activity of this compound

| Target | Species | Activity | Value | Reference |

|---|---|---|---|---|

| α4β2 nAChR | Rodent/Human | Binding Affinity (Ki) | 1.4 - 2 nM | [16] |

| α7 nAChR | Not Specified | Binding Affinity (Ki) | > 10,000 nM | [16] |

| α7 nAChR | Not Specified | Inhibition (IC50) | 8.5 µM | [16] |

| VMAT2 | Rat | Vesicular [3H]DA Uptake Inhibition (IC50) | 0.88 µM | [17] |

| DAT | Rat | Synaptosomal [3H]DA Uptake Inhibition (IC50) | 80 µM | [17] |

| μ-Opioid Receptor | Guinea Pig | Binding Affinity (Ki) | 0.74 µM |[15] |

Table 2: Summary of Human Clinical Trial for Smoking Cessation

| Study | Formulation | Dosage | Participants (n) | Key Outcome |

|---|

| Glover et al. (2010) | Sublingual Lobeline Sulfate | Not specified | 750 | No statistically significant efficacy as a smoking cessation aid (P = 0.62).[4] |

Table 3: Toxicity and Dosage Data for Lobeline | Context | Dosage | Subject | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Tolerated Dose | 8 mg (oral) | Human | Tolerated, but some reported nausea and epigastric pain.[8] | | Adverse Effects | 8 mg (lobeline sulfate) | Human | Nausea, diarrhea, coughing, vomiting, tremors, dizziness.[5] | | Toxic Dose | 0.6 - 1 g (leaf) | Human | Considered toxic. |[5] | | Fatal Dose | 4 g (leaf) | Human | Considered potentially fatal. |[5] | | Emetic Dose | 10 mg/kg (s.c.) | Dog | Regularly produced vomiting. |[8] | | Convulsive Dose | 12 mg/kg (s.c.) | Dog | Excitement and convulsions in some animals. |[8] |

Key Experimental Protocols

Protocol: [³H]-Dopamine Release from Rat Striatal Slices

This experimental paradigm is crucial for evaluating the effects of compounds like lobeline on dopamine dynamics. The methodology is adapted from protocols described in the literature.[18]

Objective : To measure lobeline-evoked release of previously loaded [³H]-dopamine ([³H]DA) from brain tissue slices.

Methodology :

-

Tissue Preparation : Coronal slices of rat striatum (approx. 500 μm thick) are prepared and incubated in Krebs' buffer saturated with 95% O₂/5% CO₂ for 30 minutes at 34°C.

-

Radiolabeling : Slices are incubated with [³H]DA to allow for uptake into dopaminergic nerve terminals.

-

Superfusion : Individual slices are placed in a superfusion chamber and washed with Krebs' buffer to establish a stable baseline of radioactivity release.

-

Stimulation : The superfusion medium is switched to one containing a specific concentration of this compound for a defined period.

-

Fraction Collection : Superfusate fractions are collected at regular intervals (e.g., every 5 minutes) throughout the experiment.

-

Quantification : The radioactivity in each collected fraction and in the tissue slice at the end of the experiment is measured using a scintillation counter.

-

Data Analysis : The amount of [³H] released in each fraction is calculated as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release). The effect of lobeline is determined by comparing the fractional release during drug administration to the baseline release.

Toxicity and Safety Profile

A significant barrier to the clinical utility of lobeline is its narrow therapeutic index, meaning the dose required for a therapeutic effect is close to a toxic dose.[1][19]

-

Common Adverse Effects : Ingestion can lead to a range of side effects, including nausea, vomiting, diarrhea, coughing, dizziness, tremors, and auditory/visual disturbances.[1][5]

-

Cardiovascular and Respiratory Effects : The alkaloids in Lobelia are cardioactive, and toxicity can manifest as hypotension, tachycardia, and convulsions.[5] At high doses, lobeline can cause respiratory depression following initial stimulation, and sensations of choking have been reported.[5][8]

-

Overdose : Overdose is characterized by symptoms such as diaphoresis, hypothermia, convulsions, hypotension, coma, and potentially death from respiratory paralysis.[5][8]

Conclusion

The history of this compound is a compelling example of a natural product's journey through the pharmaceutical landscape. From its origins as a traditional remedy and respiratory stimulant to its rise and fall as a popular smoking cessation aid, its therapeutic applications have been continually reassessed. While its efficacy for smoking cessation is not supported by robust clinical evidence, modern pharmacological research has unveiled a complex and unique mechanism of action, particularly its modulation of the VMAT2 transporter. This has renewed interest in lobeline and its analogs as potential treatments for psychostimulant addiction. However, its narrow therapeutic index remains a critical challenge for drug development professionals. Future research will likely focus on developing analogs that retain the beneficial VMAT2-inhibiting properties while exhibiting an improved safety profile.

References

- 1. Lobeline - Wikipedia [en.wikipedia.org]

- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A multicenter phase 3 trial of lobeline sulfate for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobelia Uses, Benefits & Dosage [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. History of Respiratory Stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Can lobeline help people to quit smoking | Cochrane [cochrane.org]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

A Technical Guide to the Therapeutic History and Pharmacology of Lobeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has a multifaceted history in medicine.[1] Initially employed in traditional medicine and later as a respiratory stimulant, its therapeutic journey saw it become a widely available, albeit controversial, smoking cessation aid.[2][3] Despite its eventual withdrawal from over-the-counter status for this indication due to a lack of proven efficacy, research into lobeline hydrochloride continues.[4][5] Modern investigations focus on its complex neuropharmacology, particularly its interactions with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), exploring its potential as a treatment for psychostimulant and other substance abuse disorders.[2][6] This document provides an in-depth technical overview of the historical therapeutic applications of this compound, its detailed mechanism of action, key experimental findings, and its safety profile.

Historical Therapeutic Trajectory

The use of lobeline, the primary active alkaloid in Lobelia inflata (Indian Tobacco), has evolved significantly over centuries.

-

Traditional and Emetic Use : Historically, Lobelia inflata was used by Native Americans and in traditional medicine for a range of ailments. It gained a reputation as an emetic, inducing vomiting.[2]

-

Respiratory Stimulant : In the 20th century, lobeline was utilized as a respiratory stimulant.[3][7] Its action, similar to nicotine, involves the stimulation of autonomic ganglia, which can affect respiration.[8] However, with the development of safer and more effective agents, its use for respiratory conditions is now considered obsolete.[5]

-

Smoking Cessation Agent : Lobeline's most widespread commercial application was as a smoking cessation aid.[9] Marketed as a nicotine partial agonist, it was believed to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms.[10][11] However, numerous reviews and clinical trials ultimately failed to provide sufficient evidence for its long-term effectiveness.[3][10][12] A 2010 multicenter, double-blind, placebo-controlled Phase 3 trial with 750 smokers found no statistically significant difference between sublingual lobeline sulfate and placebo.[4] Consequently, in 1993, the U.S. Food and Drug Administration (FDA) prohibited the sale of over-the-counter (OTC) products containing lobeline for smoking cessation.[5]

-

Modern Investigational Uses : Contemporary research has shifted towards evaluating lobeline as a potential pharmacotherapy for other drug addictions, including abuse of amphetamines, methamphetamine, cocaine, and alcohol.[1][2][12] Studies have shown that lobeline can functionally antagonize the neurochemical and behavioral effects of psychostimulants, suggesting it may reduce their abuse liability.[2][6]

Mechanism of Action

Lobeline's pharmacological profile is complex, involving multiple neurotransmitter systems. Its primary mechanisms are not mediated by a structural resemblance to nicotine but through distinct interactions with key neural targets.[2]

-

Vesicular Monoamine Transporter 2 (VMAT2) : A primary mechanism of lobeline is its interaction with VMAT2, a transporter responsible for loading monoamines (like dopamine) into synaptic vesicles.[2][13] Lobeline inhibits the uptake of dopamine into these vesicles and promotes the release of stored dopamine from the vesicles into the presynaptic cytoplasm.[2][6][14] This action, mediated via the tetrabenazine-binding site on VMAT2, perturbs the fundamental processes of dopamine storage and release, which is thought to underlie its ability to attenuate the effects of psychostimulants.[2][13]

-

Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a potent antagonist at α3β2() and α4β2() neuronal nAChR subtypes.[2][6][13] It inhibits nicotine-evoked dopamine release.[2][14] While it is often classified as a partial agonist, its functional effects at the receptor subtypes involved in nicotine addiction are primarily antagonistic.[10]

-

Dopamine and Serotonin Transporters : Lobeline also acts as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft, although this action is less potent than its effect on VMAT2.[1]

-

μ-Opioid Receptors : Studies have shown that lobeline also functions as an antagonist at μ-opioid receptors, which may contribute to its potential for treating drug addiction.[1][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various pharmacological studies of lobeline.

Table 1: Pharmacological Activity of this compound

| Target | Species | Activity | Value | Reference |

|---|---|---|---|---|

| α4β2 nAChR | Rodent/Human | Binding Affinity (Ki) | 1.4 - 2 nM | [16] |

| α7 nAChR | Not Specified | Binding Affinity (Ki) | > 10,000 nM | [16] |

| α7 nAChR | Not Specified | Inhibition (IC50) | 8.5 µM | [16] |

| VMAT2 | Rat | Vesicular [3H]DA Uptake Inhibition (IC50) | 0.88 µM | [17] |

| DAT | Rat | Synaptosomal [3H]DA Uptake Inhibition (IC50) | 80 µM | [17] |

| μ-Opioid Receptor | Guinea Pig | Binding Affinity (Ki) | 0.74 µM |[15] |

Table 2: Summary of Human Clinical Trial for Smoking Cessation

| Study | Formulation | Dosage | Participants (n) | Key Outcome |

|---|

| Glover et al. (2010) | Sublingual Lobeline Sulfate | Not specified | 750 | No statistically significant efficacy as a smoking cessation aid (P = 0.62).[4] |

Table 3: Toxicity and Dosage Data for Lobeline | Context | Dosage | Subject | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Tolerated Dose | 8 mg (oral) | Human | Tolerated, but some reported nausea and epigastric pain.[8] | | Adverse Effects | 8 mg (lobeline sulfate) | Human | Nausea, diarrhea, coughing, vomiting, tremors, dizziness.[5] | | Toxic Dose | 0.6 - 1 g (leaf) | Human | Considered toxic. |[5] | | Fatal Dose | 4 g (leaf) | Human | Considered potentially fatal. |[5] | | Emetic Dose | 10 mg/kg (s.c.) | Dog | Regularly produced vomiting. |[8] | | Convulsive Dose | 12 mg/kg (s.c.) | Dog | Excitement and convulsions in some animals. |[8] |

Key Experimental Protocols

Protocol: [³H]-Dopamine Release from Rat Striatal Slices

This experimental paradigm is crucial for evaluating the effects of compounds like lobeline on dopamine dynamics. The methodology is adapted from protocols described in the literature.[18]

Objective : To measure lobeline-evoked release of previously loaded [³H]-dopamine ([³H]DA) from brain tissue slices.

Methodology :

-

Tissue Preparation : Coronal slices of rat striatum (approx. 500 μm thick) are prepared and incubated in Krebs' buffer saturated with 95% O₂/5% CO₂ for 30 minutes at 34°C.

-

Radiolabeling : Slices are incubated with [³H]DA to allow for uptake into dopaminergic nerve terminals.

-

Superfusion : Individual slices are placed in a superfusion chamber and washed with Krebs' buffer to establish a stable baseline of radioactivity release.

-

Stimulation : The superfusion medium is switched to one containing a specific concentration of this compound for a defined period.

-

Fraction Collection : Superfusate fractions are collected at regular intervals (e.g., every 5 minutes) throughout the experiment.

-

Quantification : The radioactivity in each collected fraction and in the tissue slice at the end of the experiment is measured using a scintillation counter.

-

Data Analysis : The amount of [³H] released in each fraction is calculated as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release). The effect of lobeline is determined by comparing the fractional release during drug administration to the baseline release.

Toxicity and Safety Profile

A significant barrier to the clinical utility of lobeline is its narrow therapeutic index, meaning the dose required for a therapeutic effect is close to a toxic dose.[1][19]

-

Common Adverse Effects : Ingestion can lead to a range of side effects, including nausea, vomiting, diarrhea, coughing, dizziness, tremors, and auditory/visual disturbances.[1][5]

-

Cardiovascular and Respiratory Effects : The alkaloids in Lobelia are cardioactive, and toxicity can manifest as hypotension, tachycardia, and convulsions.[5] At high doses, lobeline can cause respiratory depression following initial stimulation, and sensations of choking have been reported.[5][8]

-

Overdose : Overdose is characterized by symptoms such as diaphoresis, hypothermia, convulsions, hypotension, coma, and potentially death from respiratory paralysis.[5][8]

Conclusion

The history of this compound is a compelling example of a natural product's journey through the pharmaceutical landscape. From its origins as a traditional remedy and respiratory stimulant to its rise and fall as a popular smoking cessation aid, its therapeutic applications have been continually reassessed. While its efficacy for smoking cessation is not supported by robust clinical evidence, modern pharmacological research has unveiled a complex and unique mechanism of action, particularly its modulation of the VMAT2 transporter. This has renewed interest in lobeline and its analogs as potential treatments for psychostimulant addiction. However, its narrow therapeutic index remains a critical challenge for drug development professionals. Future research will likely focus on developing analogs that retain the beneficial VMAT2-inhibiting properties while exhibiting an improved safety profile.

References

- 1. Lobeline - Wikipedia [en.wikipedia.org]

- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A multicenter phase 3 trial of lobeline sulfate for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobelia Uses, Benefits & Dosage [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. History of Respiratory Stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Can lobeline help people to quit smoking | Cochrane [cochrane.org]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Lobeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of lobeline (B1674988) hydrochloride, a piperidine (B6355638) alkaloid of significant interest for its potential therapeutic applications. This document details established synthetic pathways, purification protocols, and the underlying signaling mechanisms of lobeline's biological activity. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.

Synthesis of Lobeline Hydrochloride

The most common and well-established route for the synthesis of lobeline proceeds through the formation of the key intermediate, lobelanine (B1196011). This is achieved via a biomimetic Mannich reaction, followed by reduction and subsequent conversion to lobeline.

Synthesis of the Precursor: Lobelanine

Lobelanine serves as a crucial precursor in the synthesis of lobeline. It is typically synthesized through a one-pot reaction involving 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (B1249045), and methylamine (B109427) hydrochloride.

Experimental Protocol: Synthesis of Lobelanine [1]

-

Materials: 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (25% aqueous solution), methylamine hydrochloride, acetone (B3395972), citrate (B86180) buffer.

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-oxo-3-phenylpropionic acid, methylamine hydrochloride, and glutaric dialdehyde in a mixture of acetone and citrate buffer.

-

Stir the reaction mixture at room temperature for a specified period to facilitate the Mannich condensation reaction.

-

Upon completion of the reaction, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), proceed with the workup.

-

The workup typically involves pH adjustment and extraction with an organic solvent to isolate the crude lobelanine.

-

The crude product can be further purified by recrystallization or chromatography.

-

Reduction of Lobelanine to Lobelanidine (B1674987)

The next step involves the reduction of the diketone, lobelanine, to the corresponding diol, lobelanidine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation.

Experimental Protocol: Reduction of Lobelanine to Lobelanidine [1]

-

Materials: Lobelanine, sodium borohydride (NaBH₄), suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve lobelanine in the chosen alcoholic solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Gradually add sodium borohydride to the cooled solution while stirring.

-

Continue stirring the reaction mixture at a low temperature for a set duration.

-

After the reaction is complete, quench the excess NaBH₄ by the careful addition of a weak acid or water.

-

Remove the solvent under reduced pressure.

-

Extract the lobelanidine with an appropriate organic solvent.

-

The resulting product is a mixture of diastereomers, which can be purified by recrystallization to yield the desired isomer.[1]

-

Asymmetric Synthesis of (-)-Lobeline from Lobelanidine

An asymmetric synthesis of the biologically active (-)-lobeline can be achieved from the meso-diol lobelanidine through a desymmetrization strategy.[1] This involves selective acylation followed by oxidation.

Experimental Protocol: Asymmetric Synthesis of (-)-Lobeline [1]

-

Materials: Lobelanidine, acylating agent (e.g., vinyl acetate), lipase (B570770) catalyst (e.g., Candida antarctica lipase B), oxidizing agent (e.g., Jones reagent), acidic solution for deacetylation.

-

Procedure:

-

Enzymatic Desymmetrization: React lobelanidine with vinyl acetate (B1210297) in the presence of Candida antarctica lipase B. This enzymatic acylation selectively monoacylates one of the hydroxyl groups, yielding a monoester with high enantiomeric excess.

-

Oxidation: The remaining free hydroxyl group of the monoester is then oxidized to a ketone using an oxidizing agent like Jones reagent.

-

Deacetylation: The acetyl protecting group is subsequently removed under acidic conditions to yield (-)-lobeline.

-

Industrial Scale Synthesis: Asymmetric Hydrogenation

For larger-scale production, an efficient asymmetric hydrogenation process has been developed for the preparation of (-)-lobeline from 2,6-cis-lobelanine.[1]

-

Catalyst System: This process utilizes a rhodium-based catalyst system, specifically [RhCl(COD)]₂ in conjunction with a chiral phosphine (B1218219) ligand, (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine.[1] This method provides good yields and high optical purity.[1]

Purification of this compound

Purification is a critical step to ensure the quality and purity of the final product, particularly for pharmaceutical applications. Crystallization is the most widely employed method for the purification of this compound.

Crystallization from a Mixed Solvent System

A patented method describes a technique for the preparation and purification of this compound with improved yield and purity through crystallization from a mixed solvent system.

Experimental Protocol: Crystallization of this compound [2][3]

-

Materials: Levo-lobeline, anhydrous ethanol (B145695), methyl tert-butyl ether, hydrogen chloride-ethanol solution (10-25 wt%).

-

Procedure:

-

In a reactor, dissolve levo-lobeline in a mixture of anhydrous ethanol and methyl tert-butyl ether at room temperature under stirring.

-

Add the hydrogen chloride-ethanol solution to the mixture.

-

Slowly heat the mixture at a rate of 2-4 °C per minute until reflux is observed.

-

Maintain the reflux temperature for 0.5-2 hours.

-

Stop stirring and cool the solution to 0-5 °C to induce crystallization.

-

Allow the crystallization to proceed for 4-6 hours.

-

Filter the mixture to collect the crystalline this compound.

-

Wash the filter cake sequentially with methyl tert-butyl ether and anhydrous ethanol.

-

Dry the purified white crystalline powder under forced air at 45-60 °C.

-

Table 1: Quantitative Data for this compound Crystallization [2]

| Parameter | Value |

| Starting Material | Levo-lobeline |

| Solvent System | Anhydrous Ethanol & Methyl tert-butyl ether |

| Weight Ratio (Levo-lobeline:Ethanol:MTBE) | 1 : (2-4) : (6-12) |

| HCl-Ethanol Solution Concentration | 10-25 wt% |

| Heating Rate | 2-4 °C/min |

| Reaction Time at Reflux | 0.5-2 hours |

| Crystallization Temperature | 0-5 °C |

| Crystallization Time | 4-6 hours |

| Drying Temperature | 45-60 °C |

| Reported Yield | Up to 95.9% |

| Reported Purity (HPLC) | Total related substances as low as 0.27% |

Dynamic Crystallization for Isomer Separation

To selectively precipitate the desired cis-isomer of lobeline, a dynamic crystallization procedure can be employed.[1]

-

Procedure:

-

A mixture of cis/trans diastereomers of lobeline is first converted to their hydrochloride salts.

-

The mixture of hydrochloride salts is then heated in isopropanol (B130326).

-

Slow cooling of the isopropanol solution selectively precipitates the cis-isomer of this compound.[1]

-

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for separating its isomers.

General HPLC Method Parameters

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of lobeline can be utilized.[4]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is employed.

-

Detection: UV detection at a suitable wavelength is typically used.

Signaling Pathways and Experimental Workflows

Synthetic and Purification Workflow

The overall process from starting materials to purified this compound can be visualized as a sequential workflow.

Caption: Synthetic and Purification Workflow for this compound.

Signaling Pathway of Lobeline's Interaction with nAChRs

Lobeline is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as both an agonist and an antagonist. This interaction modulates neurotransmitter release.

Caption: Lobeline's Interaction with Nicotinic Acetylcholine Receptors.

Signaling Pathway of Lobeline's Interaction with VMAT2

Lobeline also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles.

Caption: Lobeline's Interaction with Vesicular Monoamine Transporter 2.

References

An In-depth Technical Guide to the Synthesis and Purification of Lobeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of lobeline hydrochloride, a piperidine alkaloid of significant interest for its potential therapeutic applications. This document details established synthetic pathways, purification protocols, and the underlying signaling mechanisms of lobeline's biological activity. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.

Synthesis of this compound

The most common and well-established route for the synthesis of lobeline proceeds through the formation of the key intermediate, lobelanine. This is achieved via a biomimetic Mannich reaction, followed by reduction and subsequent conversion to lobeline.

Synthesis of the Precursor: Lobelanine

Lobelanine serves as a crucial precursor in the synthesis of lobeline. It is typically synthesized through a one-pot reaction involving 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride.

Experimental Protocol: Synthesis of Lobelanine [1]

-

Materials: 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (25% aqueous solution), methylamine hydrochloride, acetone, citrate buffer.

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-oxo-3-phenylpropionic acid, methylamine hydrochloride, and glutaric dialdehyde in a mixture of acetone and citrate buffer.

-

Stir the reaction mixture at room temperature for a specified period to facilitate the Mannich condensation reaction.

-

Upon completion of the reaction, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), proceed with the workup.

-

The workup typically involves pH adjustment and extraction with an organic solvent to isolate the crude lobelanine.

-

The crude product can be further purified by recrystallization or chromatography.

-

Reduction of Lobelanine to Lobelanidine

The next step involves the reduction of the diketone, lobelanine, to the corresponding diol, lobelanidine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.

Experimental Protocol: Reduction of Lobelanine to Lobelanidine [1]

-

Materials: Lobelanine, sodium borohydride (NaBH₄), suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve lobelanine in the chosen alcoholic solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Gradually add sodium borohydride to the cooled solution while stirring.

-

Continue stirring the reaction mixture at a low temperature for a set duration.

-

After the reaction is complete, quench the excess NaBH₄ by the careful addition of a weak acid or water.

-

Remove the solvent under reduced pressure.

-

Extract the lobelanidine with an appropriate organic solvent.

-

The resulting product is a mixture of diastereomers, which can be purified by recrystallization to yield the desired isomer.[1]

-

Asymmetric Synthesis of (-)-Lobeline from Lobelanidine

An asymmetric synthesis of the biologically active (-)-lobeline can be achieved from the meso-diol lobelanidine through a desymmetrization strategy.[1] This involves selective acylation followed by oxidation.

Experimental Protocol: Asymmetric Synthesis of (-)-Lobeline [1]

-

Materials: Lobelanidine, acylating agent (e.g., vinyl acetate), lipase catalyst (e.g., Candida antarctica lipase B), oxidizing agent (e.g., Jones reagent), acidic solution for deacetylation.

-

Procedure:

-

Enzymatic Desymmetrization: React lobelanidine with vinyl acetate in the presence of Candida antarctica lipase B. This enzymatic acylation selectively monoacylates one of the hydroxyl groups, yielding a monoester with high enantiomeric excess.

-

Oxidation: The remaining free hydroxyl group of the monoester is then oxidized to a ketone using an oxidizing agent like Jones reagent.

-

Deacetylation: The acetyl protecting group is subsequently removed under acidic conditions to yield (-)-lobeline.

-

Industrial Scale Synthesis: Asymmetric Hydrogenation

For larger-scale production, an efficient asymmetric hydrogenation process has been developed for the preparation of (-)-lobeline from 2,6-cis-lobelanine.[1]

-

Catalyst System: This process utilizes a rhodium-based catalyst system, specifically [RhCl(COD)]₂ in conjunction with a chiral phosphine ligand, (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine.[1] This method provides good yields and high optical purity.[1]

Purification of this compound

Purification is a critical step to ensure the quality and purity of the final product, particularly for pharmaceutical applications. Crystallization is the most widely employed method for the purification of this compound.

Crystallization from a Mixed Solvent System

A patented method describes a technique for the preparation and purification of this compound with improved yield and purity through crystallization from a mixed solvent system.

Experimental Protocol: Crystallization of this compound [2][3]

-

Materials: Levo-lobeline, anhydrous ethanol, methyl tert-butyl ether, hydrogen chloride-ethanol solution (10-25 wt%).

-

Procedure:

-

In a reactor, dissolve levo-lobeline in a mixture of anhydrous ethanol and methyl tert-butyl ether at room temperature under stirring.

-

Add the hydrogen chloride-ethanol solution to the mixture.

-

Slowly heat the mixture at a rate of 2-4 °C per minute until reflux is observed.

-

Maintain the reflux temperature for 0.5-2 hours.

-

Stop stirring and cool the solution to 0-5 °C to induce crystallization.

-

Allow the crystallization to proceed for 4-6 hours.

-

Filter the mixture to collect the crystalline this compound.

-

Wash the filter cake sequentially with methyl tert-butyl ether and anhydrous ethanol.

-

Dry the purified white crystalline powder under forced air at 45-60 °C.

-

Table 1: Quantitative Data for this compound Crystallization [2]

| Parameter | Value |

| Starting Material | Levo-lobeline |

| Solvent System | Anhydrous Ethanol & Methyl tert-butyl ether |

| Weight Ratio (Levo-lobeline:Ethanol:MTBE) | 1 : (2-4) : (6-12) |

| HCl-Ethanol Solution Concentration | 10-25 wt% |

| Heating Rate | 2-4 °C/min |

| Reaction Time at Reflux | 0.5-2 hours |

| Crystallization Temperature | 0-5 °C |

| Crystallization Time | 4-6 hours |

| Drying Temperature | 45-60 °C |

| Reported Yield | Up to 95.9% |

| Reported Purity (HPLC) | Total related substances as low as 0.27% |

Dynamic Crystallization for Isomer Separation

To selectively precipitate the desired cis-isomer of lobeline, a dynamic crystallization procedure can be employed.[1]

-

Procedure:

-

A mixture of cis/trans diastereomers of lobeline is first converted to their hydrochloride salts.

-

The mixture of hydrochloride salts is then heated in isopropanol.

-

Slow cooling of the isopropanol solution selectively precipitates the cis-isomer of this compound.[1]

-

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for separating its isomers.

General HPLC Method Parameters

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of lobeline can be utilized.[4]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) is employed.

-

Detection: UV detection at a suitable wavelength is typically used.

Signaling Pathways and Experimental Workflows

Synthetic and Purification Workflow

The overall process from starting materials to purified this compound can be visualized as a sequential workflow.

Caption: Synthetic and Purification Workflow for this compound.

Signaling Pathway of Lobeline's Interaction with nAChRs

Lobeline is known to interact with nicotinic acetylcholine receptors (nAChRs), acting as both an agonist and an antagonist. This interaction modulates neurotransmitter release.

Caption: Lobeline's Interaction with Nicotinic Acetylcholine Receptors.

Signaling Pathway of Lobeline's Interaction with VMAT2

Lobeline also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles.

Caption: Lobeline's Interaction with Vesicular Monoamine Transporter 2.

References

Spectroscopic Analysis of Lobeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lobeline (B1674988) hydrochloride utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The following sections detail the spectral data, experimental protocols, and relevant biological pathways associated with this piperidine (B6355638) alkaloid.

Introduction

Lobeline, a natural alkaloid found in Lobelia inflata, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse disorders.[1][2] Its hydrochloride salt is a common form used in research and development. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development. Spectroscopic methods provide a powerful toolkit for the elucidation and confirmation of the molecular structure of lobeline hydrochloride.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of alpha-lobeline hydrochloride was recorded on a 400 MHz instrument in DMSO-d6. The chemical shifts (δ) in parts per million (ppm) are presented in Table 1.[3]

Table 1: ¹H NMR Chemical Shift Data for alpha-Lobeline Hydrochloride in DMSO-d6.

| Assign. | Chemical Shift (ppm) |

| A | 8.08 |

| B | 7.689 |

| C | 7.570 |

| D | 7.39 |

| E | 7.349 |

| F | 7.265 |

Note: The specific proton assignments for the listed chemical shifts were not fully detailed in the source material.

¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry of lobeline reveals a fragmentation pattern that is characteristic of its structure. The protonated molecule and its subsequent fragments provide valuable information for structural confirmation.

Table 2: Mass Spectrometry Data for Lobeline.

| m/z | Interpretation |

| 338.1 | [M+H]⁺ (Protonated lobeline) |

| 315.8 | Fragment ion |

Note: The fragmentation data is based on an LC-MS/MS analysis.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained using a KBr disc, exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table with assignments is not consistently reported across sources. However, the expected characteristic absorption bands are listed in Table 3.

Table 3: Expected Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1680 | C=O (Ketone) | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1200-1000 | C-N, C-O | Stretching |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).

-

Vortex the vial until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d6 (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

KBr Pellet Preparation

-

Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr with the pestle until a homogenous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrum Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as acetonitrile (B52724)/water with 0.1% formic acid.

LC-MS/MS Analysis

-

Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Separation:

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.[2]

-

MRM Transition: For lobeline, m/z 338.1 → 315.8.[2]

-

Capillary Voltage, cone voltage, and collision energy should be optimized for the specific instrument and compound.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of lobeline and a general workflow for its spectroscopic analysis.

Signaling Pathways

Lobeline's pharmacological effects are primarily attributed to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of its signaling pathways and a clear experimental workflow further contribute to a deeper understanding of this promising therapeutic agent. Further research to obtain a fully assigned ¹³C NMR spectrum and a detailed IR peak analysis would be beneficial for a more complete characterization of this molecule.

References

Spectroscopic Analysis of Lobeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lobeline hydrochloride utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The following sections detail the spectral data, experimental protocols, and relevant biological pathways associated with this piperidine alkaloid.

Introduction

Lobeline, a natural alkaloid found in Lobelia inflata, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse disorders.[1][2] Its hydrochloride salt is a common form used in research and development. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development. Spectroscopic methods provide a powerful toolkit for the elucidation and confirmation of the molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of alpha-lobeline hydrochloride was recorded on a 400 MHz instrument in DMSO-d6. The chemical shifts (δ) in parts per million (ppm) are presented in Table 1.[3]

Table 1: ¹H NMR Chemical Shift Data for alpha-Lobeline Hydrochloride in DMSO-d6.

| Assign. | Chemical Shift (ppm) |

| A | 8.08 |

| B | 7.689 |

| C | 7.570 |

| D | 7.39 |

| E | 7.349 |

| F | 7.265 |

Note: The specific proton assignments for the listed chemical shifts were not fully detailed in the source material.

¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry of lobeline reveals a fragmentation pattern that is characteristic of its structure. The protonated molecule and its subsequent fragments provide valuable information for structural confirmation.

Table 2: Mass Spectrometry Data for Lobeline.

| m/z | Interpretation |

| 338.1 | [M+H]⁺ (Protonated lobeline) |

| 315.8 | Fragment ion |

Note: The fragmentation data is based on an LC-MS/MS analysis.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained using a KBr disc, exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table with assignments is not consistently reported across sources. However, the expected characteristic absorption bands are listed in Table 3.

Table 3: Expected Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1680 | C=O (Ketone) | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1200-1000 | C-N, C-O | Stretching |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).

-

Vortex the vial until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d6 (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

KBr Pellet Preparation

-

Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr with the pestle until a homogenous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrum Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.

LC-MS/MS Analysis

-

Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Separation:

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.[2]

-

MRM Transition: For lobeline, m/z 338.1 → 315.8.[2]

-

Capillary Voltage, cone voltage, and collision energy should be optimized for the specific instrument and compound.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of lobeline and a general workflow for its spectroscopic analysis.

Signaling Pathways

Lobeline's pharmacological effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of its signaling pathways and a clear experimental workflow further contribute to a deeper understanding of this promising therapeutic agent. Further research to obtain a fully assigned ¹³C NMR spectrum and a detailed IR peak analysis would be beneficial for a more complete characterization of this molecule.

References

Lobeline Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action at Nicotinic Acetylcholine Receptors and Beyond

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, has a long and complex history in pharmacology, initially explored as a smoking cessation aid and now investigated for its potential in treating psychostimulant abuse.[1][[“]] Its mechanism of action is multifaceted, extending beyond a simple interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth examination of lobeline hydrochloride's molecular interactions, focusing on its dual role as a modulator of nAChRs and an inhibitor of the vesicular monoamine transporter 2 (VMAT2). We present collated quantitative data, detailed experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Complex Pharmacology of Lobeline

Lobeline is the primary active alkaloid in Lobelia inflata, commonly known as Indian tobacco.[[“]] Historically used as an emetic and respiratory stimulant, its structural dissimilarity to nicotine (B1678760), despite interacting with nAChRs, has made its pharmacology a subject of intense investigation.[1] While early interest centered on its potential as a nicotine substitute, clinical trials for smoking cessation have yielded mixed or inconclusive results.[3][4][5][6] More recent research has re-evaluated its mechanism, revealing a more complex profile that includes potent interactions with key neurotransmitter transporters, positioning it as a candidate for treating psychostimulant addiction.[1][7][8][9] This guide will dissect the intricate molecular mechanisms that underpin lobeline's diverse pharmacological effects.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline's interaction with nAChRs is characterized by a complex profile of both antagonism and partial agonism, depending on the receptor subtype and the experimental conditions. It binds with high affinity to several neuronal nAChR subtypes but often fails to elicit a strong agonist response, functioning primarily as an antagonist in key neural circuits.

Binding Affinity and Subtype Selectivity

Lobeline displaces radiolabeled nAChR ligands, such as [³H]-nicotine and [³H]-epibatidine, from their binding sites in brain tissue and expressed receptor systems, demonstrating high-affinity binding.[10][11] It shows a notable preference for neuronal subtypes, particularly α4β2* and α3β2*, which are critically involved in the reinforcing effects of nicotine.[1][12]

Functional Activity: A Predominant Antagonist Profile

Despite its high binding affinity, lobeline exhibits weak partial agonist or, more prominently, antagonist activity at neuronal nAChRs.

-

Antagonism of Nicotine-Evoked Responses: Lobeline potently inhibits dopamine (B1211576) release evoked by nicotine.[1][12] This action is central to its potential for treating nicotine addiction, as it blocks the primary reinforcing mechanism of nicotine in the mesolimbic dopamine system. In vitro studies show that lobeline inhibits nicotine-evoked [³H]dopamine overflow from rat striatal slices and nicotine-evoked ⁸⁶Rb⁺ efflux (a measure of ion channel activity) from thalamic synaptosomes.[13]

-

Lack of Intrinsic Agonist Activity: In many systems, lobeline fails to activate nAChRs on its own. For example, it does not activate α4β2 receptors expressed in frog oocytes or evoke ⁸⁶Rb⁺ efflux from thalamic synaptosomes, indicating a lack of significant agonist activity at these subtypes.[10][13] However, at high concentrations, it can evoke a small, mecamylamine-insensitive overflow of dopamine, suggesting a mechanism independent of nAChR stimulation for this particular effect.[13][14]

-

Subtype-Dependent Effects: The functional effects of lobeline can vary between nAChR subtypes. For instance, studies on expressed human receptors showed that lobeline competitively inhibits hα4β4 nAChRs with a higher potency than for hα4β2 nAChRs.[15] Furthermore, it inhibits human embryonic muscle nAChRs but can potentiate responses at low acetylcholine concentrations in rat neuronal α3β4 receptors.[16]

The Critical Role of the Vesicular Monoamine Transporter 2 (VMAT2)

A re-evaluation of lobeline's mechanism revealed that its primary means of altering dopamine function is not through direct nAChR agonism, but via a potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][8]

This interaction is considered a key mechanism underlying its ability to reduce the effects of psychostimulants like methamphetamine.[8][9]

-

Inhibition of Dopamine Uptake: Lobeline inhibits the transport of cytosolic dopamine into synaptic vesicles by binding to the tetrabenazine-binding site on VMAT2.[1][9] This action disrupts the storage of dopamine.

-

Promotion of Dopamine Release from Vesicles: By interacting with VMAT2, lobeline promotes the release of dopamine from storage vesicles into the cytosol.[1][17]

-

Increased Dopamine Metabolism: The resulting increase in cytosolic dopamine does not lead to synaptic release but rather to its metabolism by monoamine oxidase (MAO), increasing levels of the dopamine metabolite DOPAC.[1][14]

-

Functional Antagonism of Psychostimulants: This disruption of dopamine storage and release fundamentals allows lobeline to inhibit amphetamine-induced dopamine release, hyperactivity, and self-administration.[1][12]

The affinity of lobeline for VMAT2 is significantly higher than for the dopamine transporter (DAT), suggesting that VMAT2 is the primary target for its modulation of dopamine homeostasis.[9][14]

Quantitative Data on Lobeline Interactions

The following tables summarize the quantitative data for this compound's interaction with nAChRs and key neurotransmitter transporters.

Table 1: Lobeline Affinity and Potency at Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| Neuronal nAChRs | Rat Brain | [³H]-Nicotine | Kᵢ | 4.4 nM | [10] |

| α4β2* nAChRs | Rat Thalamic Synaptosomes | - | IC₅₀ (vs. Nicotine) | 0.7 µM | [13] |

| α4β2 nAChRs | Expressed | [³H]-Epibatidine | pKᵢ | 8.3 | [18] |

| α3β2* nAChRs | Rat Striatum | - | Antagonist | Potent | [1] |

| α4β2* nAChRs | - | - | Antagonist | Potent | [1] |

| hα4β4 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 10 nM | [15] |

| hα4β2 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 100 nM | [15] |

Note: Asterisk () denotes the potential presence of other subunits in the receptor complex.*

Table 2: Lobeline Affinity and Potency at Monoamine Transporters

| Transporter | Preparation | Parameter | Value | Reference |

| VMAT2 | Rat Striatal Vesicles | IC₅₀ (DA Uptake) | 0.88 µM | [14] |

| VMAT2 | - | Kᵢ | 5.46 µM | [19] |

| DAT | Rat Striatal Synaptosomes | IC₅₀ (DA Uptake) | 80 µM | [14] |

Signaling Pathways and Integrated Mechanism of Action

Lobeline's pharmacological profile arises from a dual-pronged mechanism within the presynaptic dopaminergic terminal. It simultaneously acts as an antagonist at presynaptic nAChRs that modulate dopamine release and as an inhibitor of VMAT2, which controls dopamine packaging into vesicles.

// Explanatory Text { rank=sink; Result1 [label="Result 1:\nBlocked Nicotine-Evoked\nDopamine Release", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Result2 [label="Result 2:\nIncreased Cytosolic DA Metabolism\n(Reduced DA Storage)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nAChR -> Result1 [style=invis]; VMAT2 -> Result2 [style=invis]; } } end_dot

This dual action leads to a net decrease in stimulus-evoked synaptic dopamine levels, which underlies its ability to attenuate the rewarding effects of nicotine and psychostimulants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of lobeline's pharmacological properties. Below are protocols for key experiments.

Radioligand Competition Binding Assay (for nAChR Affinity)

This protocol outlines the determination of lobeline's inhibitory constant (Kᵢ) at nAChRs in rat brain membranes using [³H]-epibatidine.

Materials:

-

Receptor Source: P2 membrane homogenate from rat brain tissue.[20]

-

Radioligand: [³H]-epibatidine.

-

Test Compound: this compound.

-

Non-specific Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes. Wash and resuspend the pellet in fresh Assay Buffer to a final protein concentration of ~1 mg/mL.[21]

-

Assay Setup: In a 96-well plate, set up triplicates for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of lobeline).[21]

-

Incubation: Add a final concentration of [³H]-epibatidine (near its Kₔ) to all wells. Add lobeline in a concentration range from 10⁻¹⁰ M to 10⁻⁴ M. Incubate at room temperature for 90 minutes to reach equilibrium.[20]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[22]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of lobeline to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

In Vitro [³H]-Dopamine Overflow Assay

This protocol measures the effect of lobeline on nicotine-evoked dopamine release from superfused rat striatal slices.

Materials:

-

Tissue: Freshly prepared coronal slices of rat striatum.

-

Radiolabel: [³H]-Dopamine.

-

Superfusion Buffer: Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.

-

Stimulation Agents: Nicotine, Lobeline.

-

Equipment: Superfusion apparatus, fraction collector, liquid scintillation counter.

Methodology:

-

Slice Preparation: Prepare 300-µm thick coronal slices from rat striatum using a vibratome in ice-cold buffer.

-

Radiolabeling: Preload slices by incubating them with [³H]-Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.

-

Superfusion: Transfer individual slices to chambers in a superfusion apparatus. Perfuse with buffer at a constant rate (e.g., 1 mL/min) for a 60-minute washout period.

-

Sample Collection: Collect superfusate fractions at regular intervals (e.g., 5 minutes).

-

Stimulation: After establishing a stable baseline of [³H] overflow, introduce nicotine into the superfusion buffer for a short period (S1). Following a washout period, introduce lobeline alone or in combination with nicotine (S2).

-

Quantification: Determine the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using a liquid scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total tritium (B154650) in the tissue at the time of collection. Calculate the fractional release. The effect of lobeline is determined by comparing the ratio of tritium overflow during the second stimulation (S2) to the first (S1). A decrease in the S2/S1 ratio in the presence of lobeline indicates antagonism of nicotine-evoked release.[13]

Conclusion and Future Directions